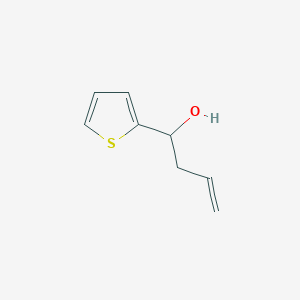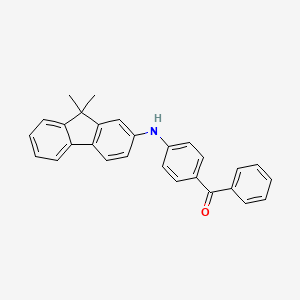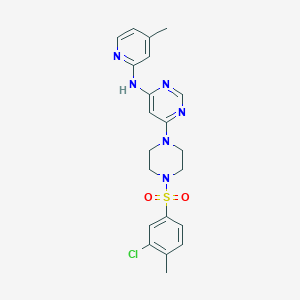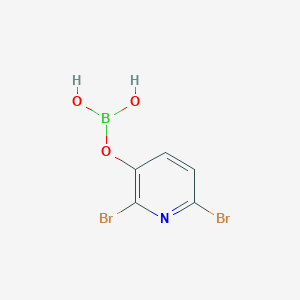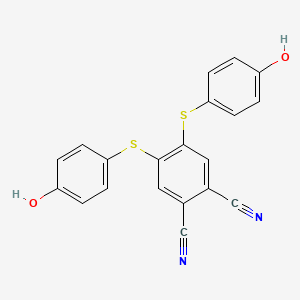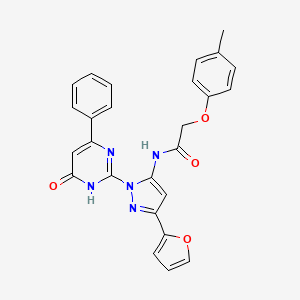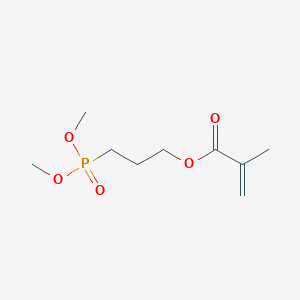
3-(Dimethoxyphosphoryl)propyl 2-methylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a phosphoramidate ester with a unique structure and properties that make it valuable for studying various biological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethoxyphosphoryl)propyl 2-methylprop-2-enoate typically involves the reaction of 3-chloropropyl 2-methylprop-2-enoate with dimethyl phosphite under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can also enhance the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions
3-(Dimethoxyphosphoryl)propyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Nucleophilic Substitution: Acts as a nucleophile in reactions with electrophiles, such as alkyl halides and ketones, forming phosphoramidate linkages.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the formation of phosphoric acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and ketones.
Hydrolysis: Acidic or basic conditions are used to facilitate the hydrolysis reaction.
Major Products Formed
Nucleophilic Substitution: The major products are phosphoramidate derivatives.
Hydrolysis: The major products are phosphoric acid derivatives.
Aplicaciones Científicas De Investigación
3-(Dimethoxyphosphoryl)propyl 2-methylprop-2-enoate has been used in various scientific studies as a reagent for the synthesis of phosphoramidate derivatives. Additionally, this compound has been explored for its potential use in the development of novel drugs and biocides.
Mecanismo De Acción
The mechanism of action of 3-(Dimethoxyphosphoryl)propyl 2-methylprop-2-enoate involves its role as a nucleophile in reactions with electrophiles. It forms a phosphoramidate linkage with the electrophile, resulting in the formation of a new carbon-phosphorus bond. This mechanism is useful in the synthesis of various phosphoramidate derivatives. The compound is also known to inhibit acetylcholinesterase activity, which is a key enzyme in the nervous system.
Comparación Con Compuestos Similares
Similar Compounds
2-(Dimethoxyphosphoryl)ethyl 2-methylprop-2-enoate: This compound is similar in structure and reactivity to 3-(Dimethoxyphosphoryl)propyl 2-methylprop-2-enoate and is also used in the synthesis of phosphoramidate derivatives.
Methyl 3-(dimethoxyphosphoryl)-2-methylpropanoate: Another related compound with similar chemical properties and applications.
Uniqueness
This compound is unique due to its specific structure, which allows it to act as a versatile nucleophile in various chemical reactions.
Propiedades
Fórmula molecular |
C9H17O5P |
|---|---|
Peso molecular |
236.20 g/mol |
Nombre IUPAC |
3-dimethoxyphosphorylpropyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C9H17O5P/c1-8(2)9(10)14-6-5-7-15(11,12-3)13-4/h1,5-7H2,2-4H3 |
Clave InChI |
DWTZLSYBSCKKQK-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OCCCP(=O)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


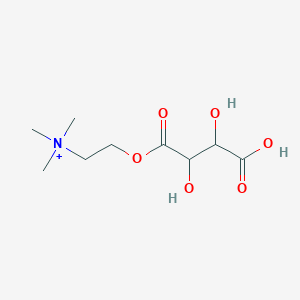
![N-(4-acetamidophenyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14121100.png)
![1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B14121101.png)
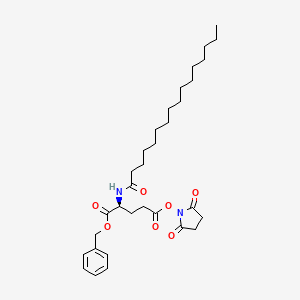
![3-((3-(4-ethoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile](/img/structure/B14121112.png)

